N-({4-[(4-chlorophenyl)methoxy]-3-methoxyphenyl}methylidene)hydroxylamine
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Overview
Description
N-({4-[(4-chlorophenyl)methoxy]-3-methoxyphenyl}methylidene)hydroxylamine is an organic compound with the molecular formula C15H13ClO3 It is a derivative of benzaldehyde, featuring a chlorobenzyl group and a methoxy group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-({4-[(4-chlorophenyl)methoxy]-3-methoxyphenyl}methylidene)hydroxylamine typically involves the following steps:
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Formation of 4-[(4-Chlorobenzyl)oxy]-3-methoxybenzaldehyde: : This intermediate is synthesized by reacting 4-chlorobenzyl chloride with 3-methoxybenzaldehyde in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .
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Oximation: : The oxime derivative is then formed by reacting the aldehyde intermediate with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction is typically conducted in an aqueous or alcoholic medium at room temperature .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity while reducing production costs.
Chemical Reactions Analysis
Types of Reactions
N-({4-[(4-chlorophenyl)methoxy]-3-methoxyphenyl}methylidene)hydroxylamine undergoes various chemical reactions, including:
Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Amines in the presence of a base like triethylamine.
Major Products
Oxidation: Nitrile derivatives.
Reduction: Amine derivatives.
Substitution: Substituted benzaldehyde derivatives.
Scientific Research Applications
N-({4-[(4-chlorophenyl)methoxy]-3-methoxyphenyl}methylidene)hydroxylamine has several scientific research applications:
Mechanism of Action
The mechanism of action of N-({4-[(4-chlorophenyl)methoxy]-3-methoxyphenyl}methylidene)hydroxylamine involves its interaction with specific molecular targets. The oxime group can form hydrogen bonds with enzymes or receptors, potentially inhibiting their activity. The chlorobenzyl group may enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively .
Comparison with Similar Compounds
Similar Compounds
4-Chlorobenzaldehyde: A simpler derivative with similar reactivity but lacking the methoxy and oxime groups.
3-Methoxybenzaldehyde: Another related compound, but without the chlorobenzyl group.
4-[(4-Chlorobenzyl)oxy]-3-methoxybenzaldehyde: The immediate precursor to the oxime derivative.
Uniqueness
N-({4-[(4-chlorophenyl)methoxy]-3-methoxyphenyl}methylidene)hydroxylamine is unique due to the presence of both the oxime and methoxy groups, which confer distinct chemical reactivity and potential biological activity. The combination of these functional groups makes it a valuable compound for various research applications .
Properties
IUPAC Name |
(NE)-N-[[4-[(4-chlorophenyl)methoxy]-3-methoxyphenyl]methylidene]hydroxylamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClNO3/c1-19-15-8-12(9-17-18)4-7-14(15)20-10-11-2-5-13(16)6-3-11/h2-9,18H,10H2,1H3/b17-9+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GOJBOTXFJSHHLA-RQZCQDPDSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=NO)OCC2=CC=C(C=C2)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=N/O)OCC2=CC=C(C=C2)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClNO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.73 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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